Cas no 86911-17-3 (Ozagrel methyl ester)

Ozagrel methyl ester is a synthetic compound primarily recognized for its role as a thromboxane A2 synthase inhibitor. This intermediate is notably utilized in the synthesis of ozagrel, an antiplatelet agent employed in the treatment of thrombotic disorders. Its methyl ester form enhances stability and facilitates handling during pharmaceutical manufacturing. The compound exhibits high selectivity in inhibiting thromboxane A2 production, thereby reducing platelet aggregation and vasoconstriction. Its well-defined chemical properties and consistent purity make it a reliable choice for research and industrial applications. Ozagrel methyl ester is typically supplied under controlled conditions to ensure optimal performance in synthetic pathways.
Ozagrel methyl ester structure
Ozagrel methyl ester structure
Product Name:Ozagrel methyl ester
CAS No:86911-17-3
MF:C14H14N2O2
MW:242.273163318634
CID:992057
Update Time:2025-10-30

Ozagrel methyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(5,5-diphenylpentyl)-1H-imidazol-5-yl]ethanamine
    • (2E)-3-[4-(1H-Imidazol-1-ylmethyl)_phenyl]-2-propenoic acid methyl ester
    • Ozagrel methyl ester
    • Methyl 4-(1H-imidazol-1-ylmethyl)cinnamate
    • Methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate
    • OR12662
    • K391
    • X4767
    • (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate
    • methyl(2E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]prop-2-enoate
    • METHYL 3-[4-(IMIDAZOL-1-YLMETHYL)PHENYL]PROP-2-ENOATE
    • 4-(1H-Imidazole-1-ylmethyl)benzenepropenoic acid methyl ester
    • 2-Propenoicacid,3-[4-(
    • Inchi: 1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3/b7-6+
    • InChI Key: FTLRFDGBBQSQMJ-VOTSOKGWSA-N
    • SMILES: O(C)C(/C=C/C1C=CC(=CC=1)CN1C=NC=C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 296
  • XLogP3: 1.9
  • Topological Polar Surface Area: 44.1

Ozagrel methyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM526841-1g
Methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate
86911-17-3 97%
1g
$879 2023-01-02

Additional information on Ozagrel methyl ester

Professional Introduction to Ozagrel Methyl Ester (CAS No. 86911-17-3) in Modern Chemical and Pharmaceutical Research

Ozagrel Methyl Ester, identified by the Chemical Abstracts Service Number (CAS No.) 86911-17-3, is a compound of significant interest in the field of chemical and biomedical research. This compound, a derivative of ozagrel, has garnered attention for its potential applications in pharmacology, particularly in the modulation of blood flow and platelet aggregation. The structural uniqueness of Ozagrel Methyl Ester positions it as a subject of extensive study, with researchers exploring its mechanisms of action and therapeutic implications.

The chemical structure of Ozagrel Methyl Ester incorporates functional groups that contribute to its biological activity. Specifically, the ester moiety modifies the parent ozagrel molecule, which is known for its role as a thromboxane A2 synthase inhibitor. This modification is thought to enhance the compound's solubility and bioavailability, making it a promising candidate for further development into therapeutic agents. The investigation into Ozagrel Methyl Ester has been complemented by advanced spectroscopic and chromatographic techniques, which have allowed for detailed characterization of its physicochemical properties.

In recent years, there has been growing interest in the potential applications of Ozagrel Methyl Ester in treating conditions associated with microcirculatory disturbances. Studies have demonstrated that this compound can significantly reduce platelet aggregation, which is a critical factor in the pathogenesis of thrombotic events. The ability of Ozagrel Methyl Ester to inhibit thromboxane A2 formation without affecting other hemostatic pathways makes it an attractive option for developing novel antiplatelet therapies. These findings have been supported by both in vitro and in vivo studies, which have highlighted the compound's efficacy in animal models of ischemia-reperfusion injury.

Moreover, research has begun to explore the pharmacokinetic profile of Ozagrel Methyl Ester, which is essential for understanding its potential as a drug candidate. Early studies indicate that this compound exhibits moderate oral bioavailability and a relatively short half-life, suggesting that repeated dosing may be necessary for sustained therapeutic effects. The metabolic pathways through which Ozagrel Methyl Ester is processed have also been investigated, revealing insights into its potential side effects and interactions with other drugs.

The synthesis of Ozagrel Methyl Ester has been optimized to ensure high yield and purity, which are critical for pharmaceutical applications. Advanced synthetic methodologies have been employed to construct the complex molecular framework of this compound efficiently. These methods include multi-step organic synthesis, catalytic hydrogenation, and protective group strategies, all of which contribute to the scalability and reproducibility of production.

One of the most compelling aspects of studying Ozagrel Methyl Ester is its potential to address unmet medical needs. Conditions such as stroke, myocardial infarction, and peripheral artery disease are often characterized by acute thrombotic events that can lead to severe complications. The antiplatelet properties of Ozagrel Methyl Ester make it a candidate for developing treatments that could mitigate these conditions more effectively than current options available on the market.

As research into Ozagrel Methyl Ester progresses, collaboration between academic institutions and pharmaceutical companies will be crucial for translating laboratory findings into clinical applications. Preclinical trials are underway to evaluate the safety and efficacy of this compound in human populations. These trials will provide valuable data on dosing regimens, potential side effects, and long-term outcomes.

The regulatory landscape for new pharmaceutical compounds like Ozagrel Methyl Ester is also an important consideration. Compliance with international standards ensures that patients receive safe and effective treatments once they become available. Regulatory agencies require rigorous testing to demonstrate that new drugs are both safe and effective before they can be approved for clinical use.

In conclusion, Ozagrel Methyl Ester (CAS No. 86911-17-3) represents a significant advancement in chemical and biomedical research. Its unique structure and biological activity position it as a promising candidate for treating conditions related to thrombosis and microcirculatory dysfunction. Continued research efforts will be essential to fully realize its therapeutic potential.

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